molecular formula C8H16O3 B13571505 3-Hydroxy-2-isopropylpentanoic acid

3-Hydroxy-2-isopropylpentanoic acid

Cat. No.: B13571505
M. Wt: 160.21 g/mol
InChI Key: GCNLTMDVZDJCKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydroxy-2-isopropylpentanoic acid is an organic compound with the molecular formula C8H16O3 It is a chiral molecule with two stereocenters, making it an interesting subject for stereochemical studies

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-2-isopropylpentanoic acid can be achieved through several methods. One common approach involves the use of organometallic reagents and boron compounds. For instance, the Suzuki–Miyaura coupling reaction is a widely used method for forming carbon-carbon bonds, which can be applied in the synthesis of this compound . The reaction typically involves the use of palladium catalysts and boronic acids under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques. These methods often utilize continuous flow reactors to ensure efficient and consistent production. The choice of reagents and catalysts is crucial to optimize yield and purity while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-2-isopropylpentanoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the hydroxyl group to a carbonyl group, forming ketones or aldehydes.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.

    Substitution: Reagents like thionyl chloride can be used to convert the hydroxyl group to a chloride, which can then undergo further substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield 3-oxo-2-isopropylpentanoic acid, while reduction can produce 3-hydroxy-2-isopropylpentanol.

Scientific Research Applications

3-Hydroxy-2-isopropylpentanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Hydroxy-2-isopropylpentanoic acid depends on its specific application. In biological systems, it may interact with enzymes and receptors, influencing metabolic pathways. The hydroxyl and carboxyl groups play a crucial role in its reactivity, allowing it to participate in various biochemical reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Hydroxy-2-isopropylpentanoic acid is unique due to its specific stereochemistry and the presence of both hydroxyl and carboxyl functional groups. This combination makes it a versatile compound for various chemical reactions and applications.

Properties

Molecular Formula

C8H16O3

Molecular Weight

160.21 g/mol

IUPAC Name

3-hydroxy-2-propan-2-ylpentanoic acid

InChI

InChI=1S/C8H16O3/c1-4-6(9)7(5(2)3)8(10)11/h5-7,9H,4H2,1-3H3,(H,10,11)

InChI Key

GCNLTMDVZDJCKC-UHFFFAOYSA-N

Canonical SMILES

CCC(C(C(C)C)C(=O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.